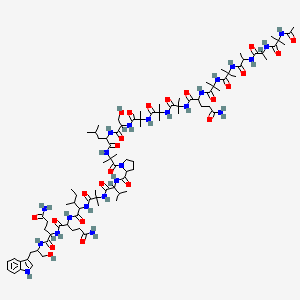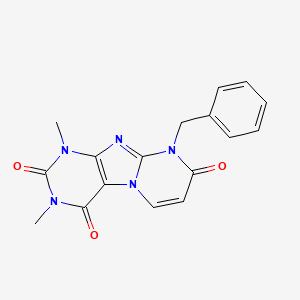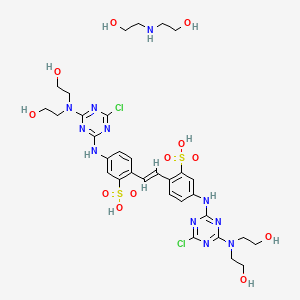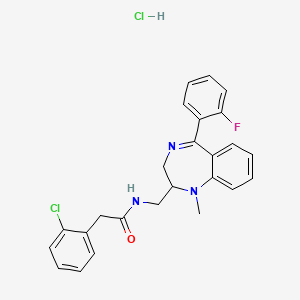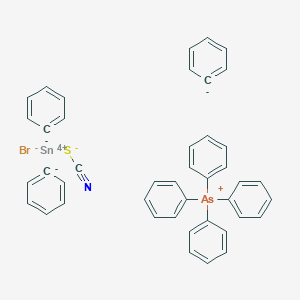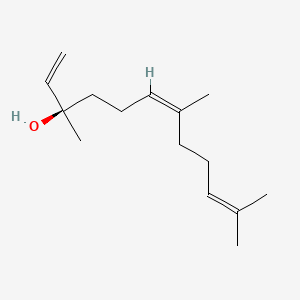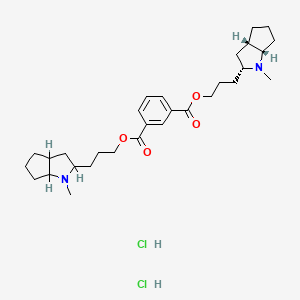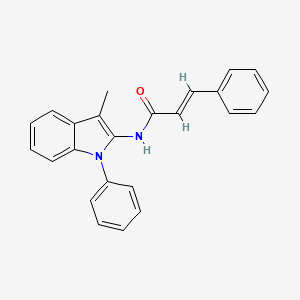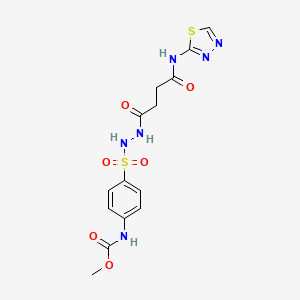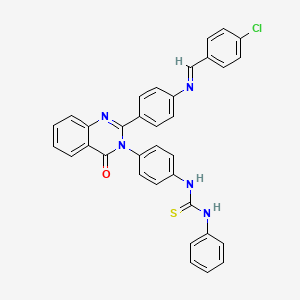
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, and its derivatives have garnered significant attention due to their diverse biological and chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives, including Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl-, typically involves multi-step organic reactions. One common method involves the condensation of thiourea with various aromatic aldehydes and amines under controlled conditions. For instance, the reaction of thiourea with 4-chlorobenzaldehyde and aniline in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine (I₂) to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea derivatives undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce various substituted thiourea derivatives .
Applications De Recherche Scientifique
Thiourea, N-(4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-phenyl- has numerous scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and Alzheimer’s.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
Mécanisme D'action
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets and pathways. For instance, the compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, thiourea derivatives can induce oxidative stress in cancer cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Thiourea derivatives are unique due to their versatile chemical reactivity and wide range of applications. Similar compounds include:
Urea: Similar structure but with an oxygen atom instead of sulfur.
Thiosemicarbazide: Contains an additional hydrazine group.
Thiazole derivatives: Contain a thiazole ring structure
These compounds share some chemical properties with thiourea derivatives but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
83408-66-6 |
|---|---|
Formule moléculaire |
C34H24ClN5OS |
Poids moléculaire |
586.1 g/mol |
Nom IUPAC |
1-[4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H24ClN5OS/c35-25-14-10-23(11-15-25)22-36-26-16-12-24(13-17-26)32-39-31-9-5-4-8-30(31)33(41)40(32)29-20-18-28(19-21-29)38-34(42)37-27-6-2-1-3-7-27/h1-22H,(H2,37,38,42) |
Clé InChI |
HOQVCJSQDXOQTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


